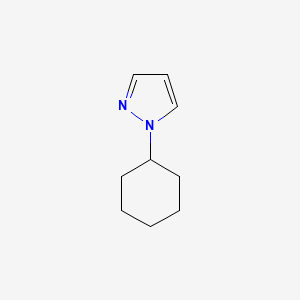

1-Cyclohexylpyrazole

Description

1-Cyclohexylpyrazole (CAS: 97421-20-0) is a pyrazole derivative featuring a cyclohexyl group substituted at the 1-position of the pyrazole ring. Pyrazole derivatives are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. The cyclohexyl substituent enhances the compound's lipophilicity, influencing its pharmacokinetic properties and biological activity.

Properties

IUPAC Name |

1-cyclohexylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSJRSWITDIAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443932 | |

| Record name | 1-cyclohexylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-20-0 | |

| Record name | 1-cyclohexylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrazole can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide. Another method involves the [3+2] cycloaddition of cyclohexyl isocyanide with alkynes, which can be mediated by transition metal catalysts like silver or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield cyclohexyl-substituted hydrazines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Cyclohexyl-substituted hydrazines.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including 1-cyclohexylpyrazole. Research indicates that pyrazole compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxic effects against lung cancer (A549) and cervical cancer (HeLa) cells, with IC50 values indicating effective concentrations for therapeutic application .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 0.28 | Apoptosis induction |

| Compound B | HeLa | 0.74 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds like this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Herbicidal Activity

In agricultural research, this compound has been studied for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, leading to growth inhibition and eventual plant death. This makes it a valuable candidate for developing new herbicides that are effective against resistant weed species.

Table 2: Herbicidal Efficacy of Pyrazole Compounds

| Compound Name | Target Weed Species | Efficacy (%) | Mode of Action |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | Photosynthesis inhibition |

| Compound C | Echinochloa crus-galli | 90 | Growth regulator |

Case Study on Anticancer Effects

A study conducted by Abadi et al., evaluated various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that can guide future drug design .

Case Study on Herbicidal Performance

Research published by Zheng et al., assessed the herbicidal efficacy of several pyrazole compounds, including derivatives of this compound, against common agricultural weeds. The study highlighted the compound's potential as a selective herbicide with minimal impact on crop species, paving the way for its use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares 1-cyclohexylpyrazole with structurally related pyrazole derivatives, focusing on substituents, biological activities, and applications:

Key Research Findings

Lipophilicity and Bioactivity

- The cyclohexyl group in this compound increases membrane permeability compared to smaller substituents (e.g., methyl), enhancing its suitability for central nervous system (CNS)-targeted drugs .

- In contrast, 1-benzylpyrazole derivatives exhibit stronger receptor-binding affinities (e.g., cannabinoid receptors) due to aromatic π-π interactions .

Critical Analysis of Substituent Effects

- Cyclohexyl vs. Benzyl: Cyclohexyl’s non-planar structure reduces steric hindrance but limits π-stacking interactions critical for enzyme inhibition. Benzyl groups enhance binding to aromatic receptor pockets .

- Boronate Esters : The introduction of a boronate group (e.g., in CAS 1175275-00-9) expands utility in medicinal chemistry but requires stabilization against hydrolysis .

Biological Activity

1-Cyclohexylpyrazole is a compound belonging to the pyrazole class of heterocycles, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and structure-activity relationships.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various pyrazole derivatives for their cytotoxic potential against different cancer cell lines. Notably, compounds with a similar structure demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations against cell lines such as A549 and Hep-2 .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.28 | Induction of apoptosis |

| Compound 8 | Hep-2 | 0.74 | Autophagy induction |

| Compound 9 | A549 | 0.28 | Apoptosis via CDK2 inhibition |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, several studies have shown that compounds with a pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. Notably, cyclohexyl-substituted pyrazoles have been identified as potential non-steroidal anti-inflammatory drugs (NSAIDs) due to their selective inhibition of COX-2 over COX-1 .

Antiviral Activity

Recent studies have explored the antiviral properties of pyrazoles against various viral targets. For example, this compound has been evaluated for its ability to inhibit the nsP2 protease of Chikungunya virus (CHIKV), demonstrating an EC50 value of 40 nM in viral replication assays . This potent activity suggests that modifications in the pyrazole structure can lead to enhanced antiviral efficacy.

Table 2: Antiviral Activity of this compound

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have demonstrated that varying substituents on the pyrazole ring affects its binding affinity and selectivity towards specific biological targets. For instance, the introduction of different alkyl groups or functional groups can enhance the compound's potency and selectivity against cancer cell lines or viral proteases .

Case Study: Anticancer Efficacy

A recent case study investigated the effects of a series of pyrazole derivatives on cancer cell lines. Among these, a derivative similar to this compound showed remarkable cytotoxicity against A549 cells with an IC50 value of 0.28 µM. The study concluded that modifications in the cyclohexyl group significantly enhance anticancer properties through apoptosis induction mechanisms .

Case Study: Viral Inhibition

Another case study focused on the antiviral activity of various pyrazoles against CHIKV. The study established that this compound effectively inhibited viral replication at low concentrations, suggesting its potential as a therapeutic agent in treating viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.